N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide
Description
N-[4-(4-Fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran core linked via a carboxamide group to a 1,2,5-oxadiazole (furazan) ring substituted with a 4-fluorophenyl group. Benzofuran and oxadiazole moieties are pharmacologically privileged scaffolds, often contributing to enhanced metabolic stability, lipophilicity, and target binding affinity.
Properties
Molecular Formula |
C18H12FN3O3 |
|---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C18H12FN3O3/c1-10-13-4-2-3-5-14(13)24-16(10)18(23)20-17-15(21-25-22-17)11-6-8-12(19)9-7-11/h2-9H,1H3,(H,20,22,23) |
InChI Key |
HOMKHBXRWDJLJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=NON=C3C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors such as salicylaldehyde derivatives.
Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced through nucleophilic aromatic substitution reactions using fluorobenzene derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Activity
Research has highlighted the anticancer potential of oxadiazole derivatives, including N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Studies and Findings
-
In Vitro Antitumor Activity :
- A study demonstrated that derivatives of oxadiazoles exhibit significant antitumor activity against multiple human tumor cell lines, including colorectal and prostate cancers. For instance, modifications of oxadiazole structures have shown IC50 values as low as 0.003 µM against specific cancer cell lines, indicating potent activity .
-
Mechanisms of Action :
- The anticancer effects are attributed to the ability of these compounds to inhibit key enzymes involved in cancer cell proliferation, such as telomerase and topoisomerase . These mechanisms suggest that this compound could function by disrupting the cell cycle and inducing apoptosis in malignant cells.
- Selectivity :
Antibacterial Properties
The antibacterial properties of oxadiazole derivatives have also been explored extensively. This compound has shown promise in inhibiting bacterial growth.
Research Insights
- Broad-Spectrum Activity :
- Mechanism of Action :
Data Summary
| Application | Cell Line/Pathogen | IC50 Values (µM) | Notes |
|---|---|---|---|
| Anticancer | OVXF 899 | 2.76 | High selectivity against renal cancer |
| Anticancer | PXF 1752 | 9.27 | Significant cytotoxicity |
| Antibacterial | Various bacterial strains | Moderate to strong | Enhanced activity due to fluorine substitution |
Mechanism of Action
The mechanism of action of N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Thiazole vs. Oxadiazole Core
Compound : N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide ()
- Structural Difference : Replaces the oxadiazole core with a thiazole (sulfur instead of oxygen).
- Impact :
- Electronic Effects : Thiazole’s sulfur atom may engage in weaker hydrogen bonding compared to oxadiazole’s oxygen, altering interactions with biological targets.
- Molecular Weight : Higher molecular weight (352.38 vs. ~365.33 for the oxadiazole analog) due to sulfur’s atomic mass.
- Solubility : Thiazole’s polarizability may reduce aqueous solubility compared to oxadiazole .
Oxadiazole with Methyl Substituent
Compound : 5-Fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide ()
- Structural Difference : Substitutes the 4-fluorophenyl group with a methyl group on the oxadiazole ring; adds a 5-fluoro substituent on benzofuran.
- Molecular Weight: Lower molecular weight (299.25 vs. ~365.33) due to smaller substituents. Electronic Effects: Fluorine on benzofuran may enhance electron-withdrawing effects, altering reactivity .
Substituent Modifications on the Oxadiazole Ring
Bulky Aromatic Substituents
Compound : N-[4-(3,4-Diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide ()
- Structural Difference : Replaces 4-fluorophenyl with a 3,4-diethoxyphenyl group.
- Solubility: Ethoxy groups may improve water solubility via hydrogen bonding. Molecular Weight: Higher molecular weight (407.42 vs. ~365.33) due to additional ethoxy groups .
Heterocyclic Diversity in Analogous Scaffolds
Compounds from (e.g., urea, imidazolidinone derivatives):
- Structural Differences: Replace oxadiazole with pyrrolidinone, imidazolidinone, or tetrazolo-pyrimidine cores.
- Impact: Binding Modes: Varied hydrogen-bonding and π-π stacking capabilities due to heterocycle diversity. Metabolic Stability: Oxadiazole’s aromaticity may confer better stability compared to saturated rings like pyrrolidinone.
Data Table: Structural and Physicochemical Comparison
*Estimated based on structural analysis.
Research Implications
- Oxadiazole vs. Thiazole : The oxadiazole core may offer superior metabolic stability and hydrogen-bonding capacity compared to thiazole, making it preferable for CNS-targeting drugs .
- Substituent Optimization : Bulky groups (e.g., diethoxyphenyl) may hinder bioavailability but improve selectivity for less sterically constrained targets .
- Fluorine Positioning : Fluorine on benzofuran () vs. oxadiazole-linked phenyl (target compound) demonstrates how electronic effects can be fine-tuned for specific interactions .
Biological Activity
N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, examining its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of this compound includes a benzofuran moiety fused with an oxadiazole ring. The presence of fluorine and other functional groups enhances its reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C15H12FN3O3 |
| Molecular Weight | 299.27 g/mol |
| CAS Number | [Insert CAS Number] |
Biological Activities
Research indicates that compounds similar to this compound exhibit a variety of biological activities including:
- Anticancer Activity : Studies have shown that oxadiazole derivatives can inhibit cancer cell proliferation. For instance, derivatives with similar structures have demonstrated IC50 values in the micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
- Anti-inflammatory Effects : Some analogs have been reported to reduce inflammation markers in vitro, suggesting potential for treating inflammatory diseases .
- Antiviral Properties : Preliminary studies indicate that certain benzofuran derivatives can inhibit viral replication, particularly against hepatitis C virus (HCV) .
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Enzyme Inhibition : Molecular docking studies suggest that this compound can bind effectively to enzymes involved in cancer metabolism and viral replication. For example, it has shown promising binding affinities against HCV NS5B RNA-dependent RNA polymerase .
- Cell Signaling Pathways : The compound may modulate pathways involved in cell cycle regulation and apoptosis, contributing to its anticancer effects .
Study 1: Anticancer Efficacy
A study evaluating the cytotoxic effects of various oxadiazole derivatives found that compounds structurally related to this compound exhibited significant antiproliferative activity against the MCF-7 cell line with IC50 values ranging from 0.65 µM to 15.63 µM .
Study 2: Anti-inflammatory Activity
In a controlled experiment assessing the anti-inflammatory properties of oxadiazole derivatives, it was observed that certain compounds reduced TNF-alpha levels significantly in lipopolysaccharide-stimulated macrophages, indicating their potential as anti-inflammatory agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
